5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O5S and its molecular weight is 511.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
For example, a co-crystallized compound reveals an important bond forming between the tertiary amine of the piperazine and Asp116 residue .
Biochemical Pathways
For instance, alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs), have been associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
For example, some new derivatives of 1,2,4-triazole with piperazine moiety exhibited good antibacterial activity .
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S/c1-32-18-7-5-17(6-8-18)28-9-11-29(12-10-28)21(23-24(31)30-25(36-23)26-15-27-30)16-13-19(33-2)22(35-4)20(14-16)34-3/h5-8,13-15,21,31H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWCMOKMDQHJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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